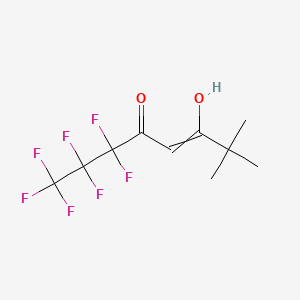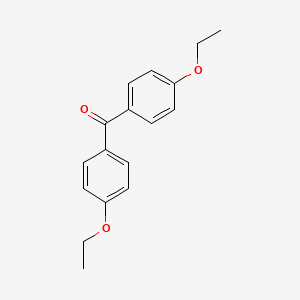
Bis(4-ethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-ethoxyphenyl)methanone: is an organic compound with the molecular formula C17H18O3. It is a type of aromatic ketone, characterized by the presence of two ethoxyphenyl groups attached to a central carbonyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Bis(4-ethoxyphenyl)methanone can be synthesized through several methods. One common method involves the reaction of 4-ethoxybenzoyl chloride with 4-ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions: Bis(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of bis(4-ethoxyphenyl)methanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of bis(4-ethoxyphenyl)methanol.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Bis(4-ethoxyphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bis(4-ethoxyphenyl)methanone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating ethoxy groups and the electron-withdrawing carbonyl group. These functional groups affect the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions.
類似化合物との比較
Bis(4-methoxyphenyl)methanone: Similar structure with methoxy groups instead of ethoxy groups.
Bis(4-fluorophenyl)methanone: Contains fluorine atoms instead of ethoxy groups.
Bis(4-chlorophenyl)methanone: Contains chlorine atoms instead of ethoxy groups.
Uniqueness: Bis(4-ethoxyphenyl)methanone is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. The ethoxy groups provide a balance between electron-donating and steric effects, making the compound versatile in various applications.
特性
CAS番号 |
5032-11-1 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
bis(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-3-19-15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20-4-2/h5-12H,3-4H2,1-2H3 |
InChIキー |
XZNQFPSOLGYVDO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


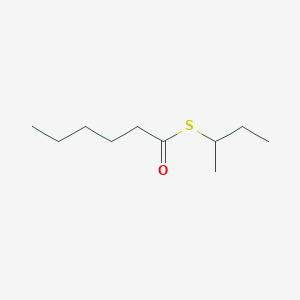
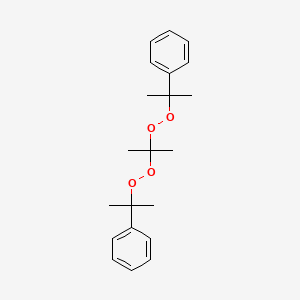
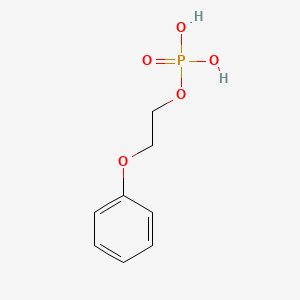
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
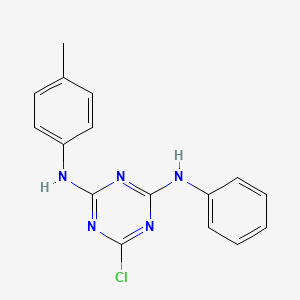
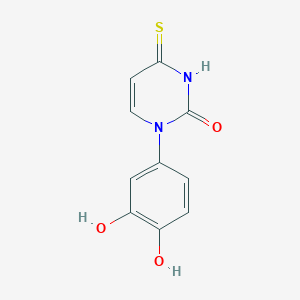

![2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14165212.png)
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)

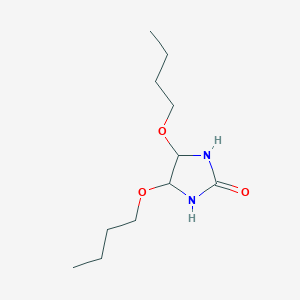
![4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine](/img/structure/B14165237.png)

